1-Nitro-3-(prop-2-yn-1-yloxy)benzene
Overview
Description
1-Nitro-3-(prop-2-yn-1-yloxy)benzene is an organic compound with the molecular formula C9H7NO3 It is a nitroaromatic compound featuring a nitro group (-NO2) and a prop-2-yn-1-yloxy group (-OCH2C≡CH) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nitro-3-(prop-2-yn-1-yloxy)benzene can be synthesized through the reaction of 3-nitrophenol with propargyl bromide in the presence of a base such as potassium carbonate (K2CO3) and a solvent like acetone. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the same synthetic route as described above, with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-Nitro-3-(prop-2-yn-1-yloxy)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The prop-2-yn-1-yloxy group can participate in nucleophilic substitution reactions, where the alkyne moiety can be replaced by other nucleophiles.
Cycloaddition: The alkyne group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Oxidation: Hydrogen gas (H2), palladium on carbon (Pd/C).
Substitution: Various nucleophiles, depending on the desired substitution product.
Cycloaddition: Azides for the formation of triazoles.
Major Products Formed:
Reduction: 1-Amino-3-(prop-2-yn-1-yloxy)benzene.
Substitution: Products vary based on the nucleophile used.
Cycloaddition: Triazole derivatives.
Scientific Research Applications
1-Nitro-3-(prop-2-yn-1-yloxy)benzene has several applications in scientific research:
Biology: Potential use in the development of bioactive compounds, such as enzyme inhibitors or antimicrobial agents.
Medicine: Exploration of its derivatives for pharmaceutical applications, including potential anticancer and antibacterial properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1-Nitro-3-(prop-2-yn-1-yloxy)benzene depends on its specific application. For example, in cycloaddition reactions, the alkyne group acts as a reactive site for the formation of triazoles. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The nitro group can undergo reduction to form amino derivatives, which may further interact with biological targets.
Comparison with Similar Compounds
1-Nitro-3-(prop-2-yn-1-yloxy)benzene can be compared with other nitroaromatic compounds and prop-2-yn-1-yloxy derivatives:
1-Nitro-4-(prop-2-yn-1-yloxy)benzene: Similar structure but with the nitro group in the para position.
3-(Prop-2-yn-1-yloxy)benzaldehyde: Lacks the nitro group, making it less reactive in certain types of reactions.
4-Nitrophenyl propargyl ether: Similar to this compound but with the nitro group in the para position.
Properties
IUPAC Name |
1-nitro-3-prop-2-ynoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-2-6-13-9-5-3-4-8(7-9)10(11)12/h1,3-5,7H,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHAPDMLSIZCRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=CC(=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90524447 | |
Record name | 1-Nitro-3-[(prop-2-yn-1-yl)oxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90524447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13350-11-3 | |
Record name | 1-Nitro-3-[(prop-2-yn-1-yl)oxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90524447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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